3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
Overview
Description
3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is an organic compound that features a thiadiazole ring substituted with a bromine atom and an oxybenzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-ol with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the thiadiazole ring with an arylboronic acid .
Scientific Research Applications
3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is not well-documented. thiadiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through their unique electronic and structural properties. The bromine atom and the oxybenzonitrile group may enhance the compound’s ability to bind to specific targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
- 2-Amino-5-bromo-1,3,4-thiadiazole
- (5-Bromo-1,3,4-thiadiazol-2-yl)methanol
Uniqueness
3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is unique due to the presence of both the bromine-substituted thiadiazole ring and the oxybenzonitrile group. This combination of functional groups imparts distinct electronic and steric properties, making the compound versatile for various applications in research and industry .
Properties
IUPAC Name |
3-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-2-6(4-7)5-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOGXFNEKFAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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